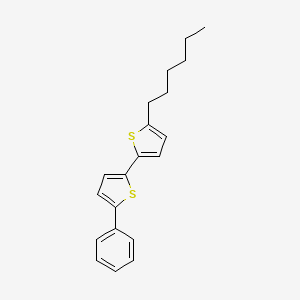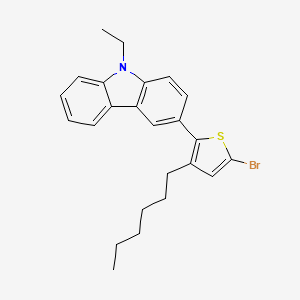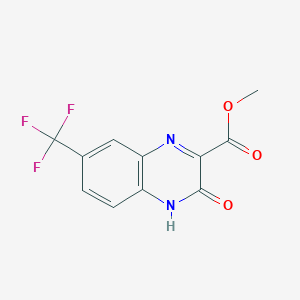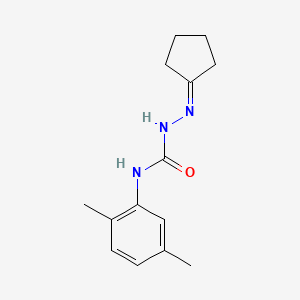![molecular formula C17H20O2 B12615772 [2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid CAS No. 919283-94-6](/img/structure/B12615772.png)
[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid is an organic compound with the molecular formula C17H20O2 It is characterized by a cyclohexene ring substituted with a phenylpropylidene group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(cyclohex-3-en-1-yl)acetic acid: This compound has a similar cyclohexene ring structure but lacks the phenylpropylidene group.
2-(cyclohex-2-en-1-yl)acetic acid: This compound also has a cyclohexene ring but with a different substitution pattern.
Uniqueness
The uniqueness of [2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
919283-94-6 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC名 |
2-[2-(3-phenylpropylidene)cyclohex-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C17H20O2/c18-17(19)13-16-11-5-4-10-15(16)12-6-9-14-7-2-1-3-8-14/h1-4,7-8,10,12,16H,5-6,9,11,13H2,(H,18,19) |
InChIキー |
WIEMAUJZDNMBPA-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=CCCC2=CC=CC=C2)C=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)

![2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan](/img/structure/B12615696.png)
![4-(4-Chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12615705.png)

![4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol](/img/structure/B12615712.png)
![2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl-](/img/structure/B12615713.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B12615716.png)
![6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate](/img/structure/B12615720.png)

![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)



